Cynaropicrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cynaropicrin Biosynthesis Pathway

| Pathway Stage / Component | Key Enzymes / Genes | Cellular Location & Expression | Notes / Unknowns |

|---|---|---|---|

| General Sesquiterpene Lactone Pathway | |||

| Initial Step (MVA Pathway) | Enzymes of the Mevalonate pathway | Cytoplasm | Produces universal terpenoid precursor FPP [1] |

| First Committed Step | Germacrene A Synthase (GAS), specifically CcGAS [2] [3] | Glandular trichomes; High in mature leaves [3] | Converts FPP to (+)-germacrene A [2] |

| Oxidation Steps | Germacrene A Oxidase (CcGAO) and Costunolide Synthase (CcCOS) (Cytochrome P450s) [3] | Glandular trichomes [3] | Convert germacrene A to costunolide [3] |

| Final Steps to Cynaropicrin | Multiple, yet uncharacterized enzymes [1] [3] | -- | Conversion from costunolide/guai- anolide to this compound is not fully mapped [1] |

| Key Regulatory Factors | |||

| Tissue Specificity | -- | Highest in leaf trichomes; Low in roots/stems; Decreases in flower receptacles during development [3] | Accumulation is highly tissue-specific [3] |

| Spatial Organization | CcGAS, CcGAO, CcCOS found in cytoplasm [3] | -- | Suggests pathway coordination without chloroplast/mitochondria sequestration [3] |

The following diagram illustrates the core established pathway and its localization within the plant.

> The established core pathway for this compound biosynthesis occurs within the glandular trichomes of leaves, beginning with the universal precursor FPP and proceeding through key enzymatic steps, though the final conversion stages remain uncharacterized.

Experimental Analysis of the Pathway

For researchers aiming to study this pathway, here are the key methodologies derived from recent studies.

Gene Expression and Transcriptome Analysis

- Hybrid Transcriptome Sequencing: A powerful approach for non-model plants combines Long-Read (e.g., Nanopore) and Short-Read (e.g., Illumina) RNA sequencing. This method significantly improves transcriptome assembly completeness, gene annotation, and isoform detection compared to short-read sequencing alone [4].

- Gene Expression Profiling: Quantify the expression of key genes like CcGAS, CcGAO, and CcCOS across different tissues (e.g., leaves of different ages, inflorescences) using techniques like qRT-PCR. Expression levels typically correlate with this compound accumulation, highest in mature leaves [2] [3].

Phytochemical Analysis

- Quantification of this compound:

- Technique: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) [3].

- Protocol: Use freeze-dried plant material for extraction.

- Detection: In positive electrospray ionization (ESI+) mode, this compound elutes at approximately 21.67 minutes and shows characteristic ions at m/z 347 [M+H]⁺, m/z 245 [M fragment+H]⁺, m/z 385 [M+K]⁺, and m/z 369 [M+Na]⁺ [3].

- Application: Use this to measure this compound content in different tissues and correlate it with gene expression data from the same samples [3].

Localization Studies

- Subcellular Localization of Enzymes: To determine where in the cell the biosynthesis occurs, the coding sequences for enzymes like CcGAS, CcGAO, and CcCOS can be fused to a fluorescent protein (e.g., GFP) and transiently expressed in plant systems (like Nicotiana benthamiana). Confocal fluorescence microscopy can then confirm their cytoplasmic localization [3].

- Tissue-Level Localization: The accumulation of this compound in glandular trichomes can be confirmed through methods like trichome dipping or apoplast extraction followed by LC-MS analysis of the collected samples [3].

Research Gaps and Future Directions

While the initial steps are clear, the complete biosynthetic pathway for this compound is not yet fully elucidated. The most significant knowledge gap lies in the later-stage enzymes that convert costunolide into the final guaianolide structure of this compound [1] [3]. Identifying these enzymes and regulators through advanced transcriptomics and functional genomics remains a key area for future research.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Genetic mapping and characterization of the globe artichoke... [pubmed.ncbi.nlm.nih.gov]

- 3. Accumulation of this compound in globe artichoke and ... [sciencedirect.com]

- 4. Hybrid transcriptome sequencing approach improved assembly and... [bmcgenomics.biomedcentral.com]

Comprehensive Technical Guide to Cynaropicrin from Cynara cardunculus: Sources, Extraction, and Pharmacological Profile

Introduction and Natural Source

Cynaropicrin is a prominent sesquiterpene lactone of the guaianolide type, characterized by a 5-7-5 fused tricyclic skeleton, six stereocenters, and a reactive γ-butyrolactone ring that is crucial for its diverse biological activities [1]. First isolated in 1960 from the artichoke (Cynara scolymus L.), it is now recognized as a major chemotaxonomic marker for plants within the Cynara genus [1]. This compound is responsible for approximately 80% of the characteristic bitter taste of artichoke, attributed to its activation of bitter sensory receptors (hTAS2R46) in the human gustatory system [2] [1].

The primary natural source of this compound is the species Cynara cardunculus L., an ancient herbaceous perennial crop native to the Mediterranean basin. This species encompasses three main botanical varieties which are all potential sources of the compound:

- var. scolymus: The globe artichoke, cultivated for its edible flower heads.

- var. altilis: The cultivated cardoon.

- var. sylvestris: The wild cardoon [3] [4] [5].

Within these plants, this compound is predominantly found in the leaf material, where sesquiterpene lactones are most concentrated, though it is also present in other aerial parts [3] [2]. The biosynthesis of this compound in C. cardunculus has been traced to the enzyme (+)-germacrene A synthase, the first dedicated enzyme in the pathway responsible for producing this bitter sesquiterpene lactone [2].

Quantitative Analysis and Distribution

The concentration of this compound within Cynara cardunculus is influenced by numerous factors, including the specific plant part, harvest time, agricultural practices, and the genetic cultivar used. Understanding this distribution is critical for optimizing extraction protocols and selecting appropriate raw material for research and development.

Table 1: this compound Content in Different Plant Parts and Extracts

| Plant Material / Extract | This compound Content | Context & Notes | Source |

|---|---|---|---|

| Artichoke Leaves | 0.44 – 1.6% (of dry weight) | General reported range for leaves. | [3] |

| Artichoke Stems | 0.36 mg/g (dry weight) | In stem powder used for functional bread enrichment. | [2] |

| Artichoke By-products | Varies significantly | External bracts and leaves, often considered waste, are rich sources. | [5] |

| Crude Aqueous Leaf Extract | Major constituent (NMR analysis) | Identified as a principal component via spectroscopic analysis. | [3] |

| Optimized Pressurized Liquid Extraction (PLE) | High yield in 10 minutes | Yield surpasses traditional Soxhlet by ~28%; no defatting required. | [6] |

The data indicates that leaves represent the most concentrated source of this compound, making them the primary target for industrial extraction. Furthermore, agricultural and processing by-products like stems and external bracts, which constitute 60-85% of the plant's biomass, present a valuable and sustainable source for large-scale this compound recovery [5].

Extraction and Analysis Protocols

Efficient extraction is fundamental to the study and application of this compound. The following section details established methodologies, from traditional approaches to advanced techniques.

Sample Preparation and Conventional Extraction

- Plant Material Drying and Processing: Fresh leaves are typically dried in an oven at 35°C until a constant weight is achieved. The dried material can then be ground to a fine powder or cut into small chunks to increase the surface area for extraction [4].

- Aqueous Maceration: A common method for preparing crude extracts involves maceration at room temperature (20 ± 1°C) in the dark using a 1:10 (w/v) ratio of dry plant material to bidistilled water for 72 hours. This can be followed by an ultrasonic treatment for 15 minutes to enhance extraction efficiency. The resulting master solution (100% concentration) is then filtered for use in bioactivity assays or further purification [4].

- Solid-Liquid Extraction in Hot Water: This method is used to prepare crude artichoke leaf extracts for initial biological testing. Leaves are subjected to solid-liquid extraction in hot water, after which the aqueous extracts are freeze-dried. The resulting solid residues can be analyzed directly or undergo further fractionation, for instance, through liquid-liquid partitioning to isolate and identify this compound and other constituents [3].

Advanced Extraction and Purification

- Pressurized Liquid Extraction (PLE): This modern technique offers significant advantages over traditional methods. PLE can be performed using solvents like acetone at elevated temperatures (e.g., 125°C) and pressures, allowing for high-yield extraction of this compound in a drastically shortened time (e.g., 10 minutes). Crucially, PLE eliminates the need for a preliminary defatting step, which is required in the European Pharmacopoeia's recommended Soxhlet procedure, thereby simplifying the process and preventing the loss of silymarin (a relevant compound for other botanicals) or this compound [6].

- Counter-Current Chromatography: For high-purity isolation, counter-current chromatography has been successfully employed to obtain gram-scale quantities of this compound from artichoke, facilitating more extensive pharmacological studies [1].

Quantification and Characterization

- NMR Spectroscopy: Proton (1H), Carbon-13 (13C), and two-dimensional (2D) NMR spectroscopy are powerful tools for the identification and structural elucidation of this compound in complex mixtures like crude extracts [3].

- Titration Method: A classical quantitative method involves titrating the lactone ring of this compound with sodium hydroxide, allowing for its specific quantification even in mixtures [1].

The following workflow diagram illustrates the key steps in a generalized protocol for obtaining and analyzing this compound from C. cardunculus:

Biological Activities and Pharmacological Properties

This compound exhibits a remarkably wide spectrum of biological activities, making it a compelling candidate for therapeutic development. Its pharmacological profile is largely attributed to the presence of an α,β-unsaturated carbonyl system in the γ-butyrolactone ring, which can readily form covalent bonds with thiol groups in biological targets.

Table 2: Key Biological Activities and Experimental Evidence for this compound

| Pharmacological Activity | Experimental Model/Context | Key Findings & Proposed Mechanism | Source |

|---|---|---|---|

| Anti-Hepatitis C Virus (HCV) | In vitro against all HCV genotypes. | EC₅₀ in low micromolar range. Pan-genotypic cell-entry inhibitor; blocks cell-free and cell-cell transmission. | [1] |

| Anti-Hyperlipidemic | Olive oil-loaded mice model. | Suppressed serum triglyceride elevation, potentially via suppression of gastric emptying. | [1] |

| Anti-Tumor & Cytotoxic | Human macrophage (U937), eosinophil (Eol-1), and Jurkat T leukocyte cell lines. | Induces apoptosis and cell cycle arrest at G1/S phase. Mechanism involves ROS and proteolytic cleavage of PKCδ. | [1] |

| Anti-Inflammatory | Various in vitro models. | Suppresses NF-κB activation pathway. Inhibits CD98- and CD29-induced homotypic aggregation (IC₅₀ ~3 μM). | [3] [1] |

| Anti-Photoaging | UVB-irradiated normal human keratinocytes. | Activates AhR–Nrf2–Nqo1 pathway, reducing ROS and inflammatory cytokines. | [3] |

| Antioxidant & Antigenotoxic | In vitro antioxidant assays; H₂O₂-induced DNA damage model. | Scavenges physiologically relevant ROS/RNS; protects DNA against oxidative damage. | [3] |

| Antifeedant & Allelopathic | Ecological and agricultural studies. | Contributes to plant defense and allelopathic interactions (e.g., inhibits root growth in other plants). | [4] [1] |

The anti-HCV activity is particularly noteworthy. This compound acts during the early steps of the viral lifecycle, efficiently inhibiting infection by all major HCV genotypes (1a, 1b, 2b, 3a, 4a, 5a, 6a, and 7a) and blocking both virus particle dissemination and direct cell-to-cell spread, which is a challenging target for antiviral therapies [1].

Furthermore, its anti-inflammatory properties are mediated through multiple pathways, most notably the suppression of the central NF-κB signaling cascade, which plays a pivotal role in chronic inflammatory diseases [3] [1].

Molecular Mechanisms and Signaling Pathways

The broad pharmacological profile of this compound is underpinned by its interactions with specific molecular targets and signaling pathways. The anti-HCV and anti-inflammatory activities are particularly well-characterized.

The following diagram illustrates the multi-step mechanism by which this compound exerts its potent anti-HCV activity, from initial cell entry to downstream effects on viral replication:

This diagram highlights this compound's unique position as a pan-genotypic HCV entry inhibitor. By targeting the very first step of infection and also preventing cell-to-cell spread, it acts as a formidable barrier to viral establishment and propagation [1]. Concurrently, its interference with the NF-κB pathway underscores its potential as a broad-spectrum anti-inflammatory agent, which may be beneficial in treating virus-induced chronic inflammation and other inflammatory pathologies [3] [1].

Conclusion and Research Implications

This compound, primarily sourced from Cynara cardunculus, is a highly versatile sesquiterpene lactone with a promising pharmacological profile. Its broad-spectrum activities—including outstanding anti-HCV, anti-inflammatory, anti-hyperlipidemic, and cytotoxic properties—coupled with its favorable molecular structure that adheres to the rule of five, make it an excellent candidate for further drug development [1].

Future research should focus on several key areas:

- Optimization of Sustainable Extraction: Leveraging agricultural by-products (stems, outer bracts) as a robust and eco-friendly source for large-scale production [2] [5].

- Lead Optimization and Delivery: Addressing bioavailability challenges through novel formulation strategies and conducting minor hit-to-lead chemical modifications to enhance potency and pharmacokinetic properties [7] [1].

- Preclinical and Clinical Validation: Advancing robust in vivo studies to confirm efficacy and safety, paving the way for clinical trials, particularly for its promising anti-HCV application [1].

References

- 1. This compound - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 2. Potential bioaccessibility and functionality of polyphenols ... [sciencedirect.com]

- 3. This compound- and chlorogenic acid-rich extracts easily ... [sciencedirect.com]

- 4. Allelopathic Activity of Three Wild Mediterranean Asteraceae [mdpi.com]

- 5. Exploring the Cardiovascular Potential of Artichoke—A ... [pmc.ncbi.nlm.nih.gov]

- 6. Simplified procedure of silymarin extraction from Silybum ... [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmaceutical Applications of Milk Thistle Extract in 2025 [cactusbotanics.com]

Mechanism of Bitter Taste Receptor Activation

The activation of bitter taste receptors by cynaropicrin follows a well-defined GPCR signaling cascade. The process begins when this compound binds to the hTAS2R46 receptor on the cell membrane [1].

The diagram below illustrates this signal transduction pathway.

In ectopic tissues (outside the taste buds), this pathway can lead to different physiological outcomes, such as muscle relaxation, as observed in human skeletal muscle cells where hTAS2R46 activation counteracted acetylcholine-induced contraction [1].

Quantitative Structure-Activity Relationship (QSAR)

The intensity of the bitter taste of this compound is directly related to its specific molecular structure.

- Key Structural Features for Bitterness: The intense bitterness primarily depends on two key features [2]:

- The presence of exo-methylene groups (specifically the α-methylene group in the γ-butyrolactone ring).

- An intact lactone ring.

- Structural Modifications and Bitterness Reduction: Chemical modifications that increase the molecule's overall polarity or disrupt the core pharmacophore significantly reduce the perceived bitterness. The table below summarizes the effects of specific structural changes [2].

| Structural Modification | Effect on Bitterness |

|---|---|

| Loss of exo-methylene groups | Markedly reduced |

| Opening of the lactone ring | Markedly reduced |

| Increase in overall molecular polarity | Decreased |

Experimental Protocols for Receptor Studies

To investigate this compound's interaction with bitter taste receptors, you can employ the following established methodologies.

Cell Culture and Differentiation

- Cell Models: Studies commonly use human skeletal muscle cells. These can be primary myoblasts differentiated into myotubes [1] or skeletal muscle cells (SkMCs) differentiated from urine-derived stem cells (USCs) [1].

- Culture Medium: Primary myoblasts are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin [1].

- Differentiation: To induce differentiation into myotubes, transfer myoblasts to a differentiation medium, such as DMEM with 5% horse serum, for 24-48 hours [1].

Gene and Protein Expression Analysis

- qPCR for Gene Expression: Evaluate hTAS2R46 mRNA expression levels. Use specific primers targeting the hTAS2R46 gene and normalize results to a housekeeping gene (e.g., GAPDH) [1].

- Immunohistochemistry (IHC) / Immunofluorescence (IF) for Protein Expression:

- Primary Antibody: Use a validated polyclonal rabbit anti-human hTAS2R46 antibody [1].

- Concentration: A dilution of 1:1,500 has been used successfully for IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections [1].

- Detection: For IHC, use a detection system (e.g., EnVision) with 3,3'-Diaminobenzidine (DAB) as the chromogen, followed by counterstaining with hematoxylin [1].

Functional Assays for Receptor Activation

- Calcium Imaging:

- Principle: Measure changes in intracellular calcium concentration ([Ca²⁺]i), a key downstream signal of TAS2R activation.

- Dye Loading: Load cells with a fluorescent, calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).

- Stimulation: Stimulate cells with a specific bitter ligand (e.g., absinthin or 3ß-hydroxydihydrocostunolide for hTAS2R46) after a cholinergic stimulus (e.g., acetylcholine).

- Measurement: Use a fluorescence microscope or a plate reader to quantify changes in fluorescence, which indicate oscillations in [Ca²⁺]i [1].

- Collagen Gel Contraction Assay:

- Principle: A functional assay to measure relaxation of skeletal muscle cells.

- Procedure: Seed cells within a collagen matrix. Pre-contract the cells with acetylcholine.

- Treatment: Apply the bitter agonist (e.g., absinthin).

- Analysis: Measure the reduction in gel size over time to quantify the relaxation response induced by hTAS2R46 activation [1].

The workflow for a typical study integrating these protocols is summarized below.

Broader Pharmacological Implications

The activation of TAS2Rs by this compound has significant implications beyond taste perception, due to the widespread expression of these receptors in extra-oral tissues [1].

- Anti-cancer Activity: this compound has shown potent anti-tumor effects in various cancers, including multiple myeloma and glioblastoma, by inducing unique cell death pathways like parthanatos and disrupting key signaling molecules such as c-Myc and STAT3 [3] [4].

- Metabolic Effects: As a major bitter compound in artichoke, this compound may contribute to health benefits like anti-hyperlipidemic activity. Activation of bitter receptors in the gastrointestinal tract can influence glucose homeostasis and appetite control [5] [6].

- Anti-inflammatory Properties: this compound can suppress the NF-κB pathway, a key driver of inflammation, which supports its potential use in managing inflammatory conditions [5].

References

- 1. Bitter taste receptor (TAS2R) 46 in human skeletal muscle [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative elucidation of the structure–bitterness ... [sciencedirect.com]

- 3. This compound disrupts tubulin and c-Myc-related signaling ... [nature.com]

- 4. The Sesquiterpene Lactone this compound Manifests Strong ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 6. Potential bioaccessibility and functionality of polyphenols ... [sciencedirect.com]

Historical Discovery and Initial Isolation

The knowledge of artichoke's health benefits dates back to the 4th century B.C., but research into its chemical composition began in earnest in the first half of the 20th century [1]. The key milestones in its discovery are summarized below.

| Date | Event | Key Researchers/Entity |

|---|---|---|

| Early 1950s | Isolation of cynarin from artichoke leaves. | - |

| 1959/1960 | First isolation of cynaropicrin from leaves of Cynara scolymus L. (artichoke) [2] [1]. | Researchers at the Czechoslovak Academy of Sciences [1]. |

| Subsequent Research | Identification as a chemotaxonomic marker of artichoke; accounts for ~80% of its bitter taste [2] [1]. | - |

The initial isolation of this compound was challenging. The first researchers encountered difficulties obtaining it in a crystalline form, a problem later attributed to its tendency to readily polymerize [1].

Chemical Profile and Properties

This compound has a complex structure and specific physical properties that underpin its biological activity and potential as a drug candidate.

| Property | Description |

|---|---|

| Chemical Name | This compound |

| CAS Registry Number | 35730-78-0 [3] |

| Molecular Formula | C19H22O6 [2] [3] |

| Molecular Weight | 346.37 g/mol [3] |

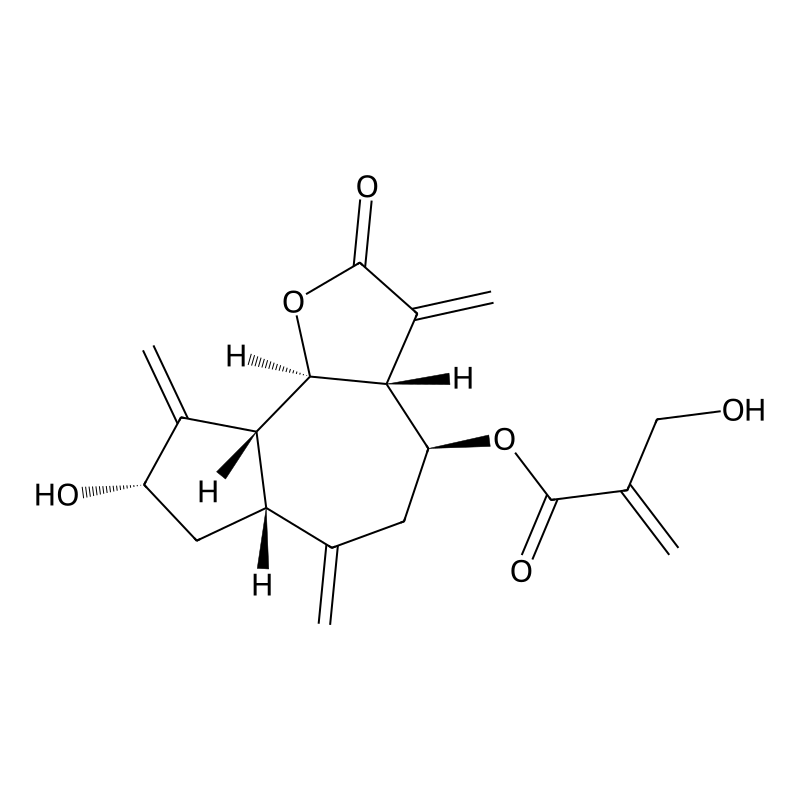

| Chemical Structure | Sesquiterpene lactone of the guaianolide type with a 5-7-5 fused tricyclic skeleton, six stereocenters, and a γ-butyrolactone ring [2]. |

| Key Pharmacophore | The γ-butyrolactone ring is crucial for its biological activities [2]. |

| Solubility | Soluble in water, which is favorable for developing therapeutic injections [2] [1]. |

| Rule of Five | No violations, indicating it has good drug-like properties [2] [1]. |

The γ-butyrolactone ring contains an α,β-unsaturated carbonyl group, which allows this compound to act as a Michael acceptor. This enables it to react with thiol groups in proteins and biological molecules like glutathione, a key mechanism behind many of its effects [2] [1] [4].

Key Biological Activities and Mechanisms

This compound exhibits a wide range of pharmacological properties. Its most promising activities and the underlying molecular mechanisms are detailed below.

| Biological Activity | Proposed Mechanism of Action | Experimental Evidence (Selected) |

|---|---|---|

| Anti-Hepatitis C Virus (HCV) | Acts as a pan-genotypic cell-entry inhibitor, blocking both cell-free virus diffusion and direct cell-cell transmission [2]. | In vitro studies showed activity against HCV genotypes 1a, 1b, 2b, 3a, 4a, 5a, 6a, and 7a, with EC50 values in the low micromolar range (average 0.8 µM) [2] [1]. |

| Anti-Tumor & Cytotoxic | Induces apoptosis through multiple pathways: ROS generation, JNK/p38 MAPK activation, cell cycle arrest (G2/M phase), caspase activation, and modulation of Bcl-2 family proteins [5]. It also inhibits pro-survival pathways like c-Myc, STAT3, AKT, and ERK1/2 [6] [4]. | • Induced apoptosis in oxaliplatin-resistant colorectal cancer (CRC) HCT116 cells [5]. • Cytotoxicity against multiple myeloma (MM) cell lines (e.g., IC50 of 1.8 µM for AMO1 cells) [6]. • Inhibited tumor growth in T-ALL xenograft zebrafish models [6]. | | Anti-Inflammatory | Suppresses the key pro-inflammatory NF-κB pathway and inhibits production of inflammatory mediators like TNF-α and nitric oxide [2]. | Inhibited TNF-α release from lipopolysaccharide-stimulated murine macrophage RAW264.7 cells (IC50 = 8.24 µM) [2] [3]. | | Anti-Hyperlipidemic | Suppresses serum triglyceride elevation, potentially through the inhibition of gastric emptying [2] [1]. | Showed potent activity in olive oil-loaded mice; the exo-methylene moiety in the lactone ring is essential for this effect [2]. | | Antibacterial & Anti-Parasitic | Irreversibly inhibits the bacterial enzyme MurA via Michael addition, stopping peptidoglycan biosynthesis [1]. Lowers intracellular glutathione in parasites, leading to apoptosis [2] [1]. | Demonstrated in vivo activity against Trypanosoma brucei [2] [3]. |

Here is a visual summary of the multi-targeted anticancer mechanisms of this compound, particularly its role in inducing apoptosis:

Figure 1: Simplified overview of key anticancer mechanisms of this compound, highlighting the induction of apoptosis through ROS generation and disruption of pro-survival signals.

Detailed Experimental Protocol: Anti-Cancer Activity in CRC

The following methodology is based on a 2025 study investigating this compound's effect on oxaliplatin-resistant colorectal cancer (CRC) cells [5]. This protocol provides a clear example of how to evaluate its efficacy in vitro.

1. Cell Culture and Treatment

- Cell Lines: Use HCT116 human colorectal cancer cells and their oxaliplatin-resistant isogenic strain (HCT116-OxR). Include a normal human cell line like HEKa (human epidermal keratinocytes) as a control for general toxicity.

- Culture Conditions: Maintain HCT116 and HCT116-OxR cells in RPMI-1640 medium, and HEKa cells in DMEM. Supplement all media with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Incubate at 37°C in a 5% CO2 atmosphere.

- Treatment Compound: this compound (≥98% purity). Prepare a stock solution in DMSO and further dilute it in culture medium for treatments. The final DMSO concentration should be constant and non-cytotoxic across all groups (including vehicle control).

- Dosage and Duration: Treat cells with a dose range of this compound (e.g., 0, 0.1, 0.2, and 0.4 µg/mL) for 24 and 48 hours. For inhibitor studies, pre-treat cells for 3 hours with specific inhibitors before adding this compound.

2. Assessment of Cell Viability (MTT Assay)

- Seed cells in a 96-well plate (HCT116: 5×10³ cells/well; HCT116-OxR: 4×10³ cells/well; HEKa: 8×10³ cells/well) and allow to attach for 24 hours.

- After treatment with this compound, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours.

- Dissolve the resulting formazan crystals in DMSO and measure the optical density (OD) at 570 nm using a microplate reader.

- Calculate relative cell viability as a percentage of the vehicle control group. The half-maximal inhibitory concentration (IC50) can be determined using non-linear regression analysis in software like GraphPad Prism.

3. Analysis of Apoptosis by Flow Cytometry

- After treatment, harvest the cells and resuspend them in a binding buffer.

- Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15-20 minutes in the dark.

- Analyze the stained cells using a flow cytometer. The populations can be quantified as follows:

- Viable cells: Annexin V⁻/PI⁻

- Early apoptotic cells: Annexin V⁺/PI⁻

- Late apoptotic/necrotic cells: Annexin V⁺/PI⁺

4. Detection of Intracellular Reactive Oxygen Species (ROS)

- Following treatment, incubate cells with a cell-permeable ROS-sensitive fluorescent probe (e.g., CellROX Green Reagent) for 30 minutes at 37°C.

- Wash the cells to remove excess dye and analyze the fluorescence intensity immediately using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence signal indicates elevated levels of intracellular ROS.

- To confirm the role of ROS, pre-treat cells with an antioxidant like N-acetylcysteine (NAC, e.g., 4 mM) for 3 hours before adding this compound.

5. Western Blot Analysis

- Lyse treated cells using a RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a BCA assay.

- Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane with 5% non-fat milk and incubate overnight at 4°C with specific primary antibodies (e.g., against p-JNK, JNK, p-p38, p38, Bax, Bcl-2, cleaved caspase-3, etc.).

- The next day, incubate the membrane with an appropriate HRP-conjugated secondary antibody.

- Visualize the protein bands using a chemiluminescence detection system and an imaging instrument. Analyze the band intensities using image analysis software like ImageJ.

Modern Extraction and Recovery Processes

Traditional extraction methods are being replaced by more efficient and sustainable techniques. The table below compares two advanced methods using alternative solvents.

| Method | Solvent System | Key Steps | Reported Yield | Key Advantages |

|---|

| Deep Eutectic Solvents (DES) [7] | Choline chloride-based DES with water (up to 70% water). | 1. Pulsed ultrasonic-assisted extraction. 2. Multiple extraction cycles reusing biomass/solvent. 3. Recovery of this compound by adding water (anti-solvent). | Up to 8.96 wt% (reusing biomass). | Green, sustainable, reduced organic solvent use; high extraction efficiency; allows solvent and compound recovery. | | Surface-Active Ionic Liquids (SAILs) [8] | Aqueous solutions of cationic SAILs (e.g., 1-alkyl-3-methylimidazolium chloride). | 1. Optimized extraction with SAIL/water mixture. 2. Solvent and biomass recycling. 3. Compound recovery via anti-solvent precipitation. | Up to 6.47 wt% (with recycling). | High performance; 65-73.6% recovery of this compound; potential for scalable, sustainable processes. |

The experimental workflow for these green extraction techniques can be summarized as follows:

References

- 1. This compound [en.wikipedia.org]

- 2. This compound - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 35730-78-0 [chemicalbook.com]

- 4. This compound Shows Antitumor Progression Potential in ... [frontiersin.org]

- 5. This compound induces the apoptosis of colorectal cancer ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound disrupts tubulin and c-Myc-related signaling ... [nature.com]

- 7. Deep Eutectic Solvents as Efficient Media for the Extraction and... [pubmed.ncbi.nlm.nih.gov]

- 8. Extraction and recovery processes for this compound from Cynara... [link.springer.com]

Cynaropicrin: Known Mechanisms of Action

The following diagram illustrates the key molecular and cellular mechanisms of action of cynaropicrin identified in recent research.

Key pathways and effects of this compound.

Summary of Key Pharmacological Data

The table below consolidates the quantitative data found in the search results related to this compound's bioactivity.

| Activity/Property | Experimental Model | Reported Value / Effect | Citation |

|---|---|---|---|

| Anti-HCV Activity (Pan-genotypic) | In vitro (cell culture) | EC₅₀ in low micromolar range; inhibits cell-free & cell-cell transmission [1] | |

| Cytotoxicity (Anti-tumor) | Human glioblastoma U-87 MG cells | IC₅₀ values at 24, 48, 72 hours; induces ROS, apoptosis, autophagy [2] | |

| Cytotoxicity (Anti-tumor) | Human gastric adenocarcinoma (AGS) cells | IC₅₀ = 0.68 μg/mL; inhibits proliferation & induces apoptosis [1] | |

| Anti-hyperlipidemic | Olive oil-loaded mice | Suppresses serum triglyceride elevation; suppresses gastric emptying [1] | |

| Major Source | Globe artichoke (C. scolymus) | Contributes ~80% to characteristic bitter taste [1] [3] |

Experimental Protocols from Key Studies

Here are the methodologies for some core experiments cited in the search results, which could serve as a reference for your own research.

Cell Culture and Cytotoxicity (IC₅₀) Assay: The protocol for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on glioblastoma cells involved several steps [2]:

- Cell Seeding: Human glioblastoma cell lines (e.g., U-87 MG) were plated at a density of 5 × 10³ cells/well in 96-well plates.

- Treatment: Cells were treated with a range of this compound concentrations (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours. DMSO (0.1%) was used as a vehicle control.

- Viability Measurement: Cell viability was assessed using the MTT assay. After treatment, MTT solution (5 mg/mL) was added to each well. The resulting formazan crystals were dissolved in acidic isopropanol, and absorbance was measured at 595 nm.

- Data Analysis: IC₅₀ values were calculated using appropriate software (e.g., GraphPad Prism).

Analysis of Intracellular Reactive Oxygen Species (ROS): The detection of this compound-induced oxidative stress was performed as follows [2]:

- Staining: Treated cells were incubated with 2′,7′-Dichlorofluorescin diacetate (DCFH-DA), a cell-permeable fluorescent dye.

- Measurement: Upon oxidation by ROS inside the cell, DCFH-DA is converted to the highly fluorescent compound DCF. The fluorescence intensity was measured using quantitative and qualitative methods (e.g., flow cytometry or fluorescence microscopy) to indicate ROS levels.

- Inhibition Control: To confirm the role of ROS, cells were pre-treated with a ROS scavenger like N-acetylcysteine (NAC), which was shown to reverse the cytotoxic effects of this compound.

Anti-hyperlipidemic Activity Model: The in vivo model used to demonstrate this compound's effect on lipid metabolism was described as follows [1]:

- Animal Model: Mice were used in an olive oil-loading test.

- Intervention: The anti-hyperlipidemic activity was assessed by the suppression of serum triglyceride elevation after the oil load.

- Proposed Mechanism: The effect was linked to the suppression of gastric emptying. The exo-methylene moiety in the α-methylene-γ-butyrolactone ring of this compound was identified as essential for this activity.

Research Gaps and Future Directions

The current research landscape indicates that while the pharmacological potential of this compound is significant, there are critical gaps that need to be addressed for its development as a therapeutic agent [1].

- Lack of Human Data: Most studies are confined to in vitro and animal models. There are no complete human efficacy or safety evaluation reports available.

- ADME and Toxicology: Comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian systems is notably absent. Systematic toxicological studies are also in their infancy.

References

cynaropicrin molecular mechanisms of action

Detailed Mechanistic Pathways

The tables and description above provide a summary; the following sections delve into the experimental details and interconnections of these pathways.

Induction of Oxidative Stress and Apoptosis

A primary mechanism of Cynaropicrin is the induction of oxidative stress, which subsequently triggers programmed cell death.

- Experimental Evidence: In colorectal cancer HCT116 cells (including oxaliplatin-resistant strains), this compound treatment significantly increased intracellular ROS levels. This was quantified using flow cytometry with CellROX Green and DCF-DA dyes [1]. The critical role of ROS was confirmed by pretreating cells with the antioxidant N-acetylcysteine (NAC, 4 mM), which largely abolished this compound's cytotoxic effects [1] [2].

- Downstream Signaling: The elevated ROS leads to the phosphorylation and activation of JNK and p38 MAPK. Using specific inhibitors (SP600125 for JNK and SB203580 for p38), researchers demonstrated that the activation of these pathways is essential for this compound-induced apoptosis [1].

- Mitochondrial Permeability and Apoptosis: Increased ROS causes a loss of Mitochondrial Membrane Potential (MMP), measured using the JC-1 dye [3] [2]. This disruption leads to the release of cytochrome c and the activation of caspase cascades. Western blot analysis showed that this compound alters the balance of Bcl-2 family proteins, favoring cell death [1]. Flow cytometry using an Annexin V-FITC/PI assay is the standard method to confirm apoptosis [1] [4].

This ROS-dependent apoptotic pathway can be visualized as follows, integrating the key steps from stimulus to cell death:

Diagram 1: this compound induces apoptosis through a ROS-mediated mitochondrial pathway.

Modulation of Key Oncogenic Signaling Pathways

This compound directly targets several critical signaling hubs that drive cancer cell survival and proliferation.

- STAT3 Inactivation: this compound depletes cellular GSH via Michael addition, which inhibits STAT3 phosphorylation and promotes its S-glutathionylation, thereby inactivating it [5] [4]. In multiple myeloma (AMO1 cells), this was accompanied by a dose-dependent reduction in c-Myc expression and transcriptional activity [6]. The inhibition of the LIFR/STATs axis was also identified as a key mechanism in colorectal cancer cells [4].

- Induction of Non-Apoptotic Cell Death: In multiple myeloma, this compound promotes a novel form of cell death called parthanatos. It causes DNA damage, leading to PARP1 hyperactivation, excessive PAR polymer production, and nuclear translocation of Apoptosis-Inducing Factor (AIF) [6]. This process was shown to be independent of caspases, as the pan-caspase inhibitor Z-VAD-FMK did not prevent cell death [6].

- Activation of Mitophagy: In hepatocellular carcinoma (Hep3B, HepG2), this compound-induced mtROS and p38 MAPK activation led to mitophagy. This was evidenced by increased expression of mitophagy regulators PINK1 and Parkin in the mitochondria, while pretreatment with the p38 inhibitor SB203580 blocked this effect [3].

The following diagram illustrates the major signaling pathways disrupted by this compound, leading to diverse cell fates:

Diagram 2: this compound disrupts multiple pro-survival pathways and induces alternative cell death mechanisms.

Core Experimental Protocols for Key Assays

For researchers aiming to validate these mechanisms, the following summarizes the key methodologies from the cited literature.

| Assay Objective | Detailed Protocol Summary | Key Reagents & Inhibitors |

|---|---|---|

| Cell Viability (IC₅₀) | Seed 5-10 x 10³ cells/well in a 96-well plate. Treat with this compound for 24-72h. Add MTT reagent (5 mg/mL) or resazurin for 2-4h. Measure absorbance/fluorescence [1] [2] [6]. | MTT, Resazurin, DMSO (solvent). |

| Apoptosis Detection | Harvest ~1x10⁶ cells after treatment. Resuspend in binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI). Analyze with flow cytometry within 1h [1] [4]. | FITC Annexin V Apoptosis Detection Kit, Flow cytometer. |

| ROS Measurement | Seed cells and treat. Incubate with 5-10 µM DCF-DA (general ROS) or MitoSOX Red (mtROS) in serum-free media for 30 min at 37°C. Wash with PBS. Analyze fluorescence via flow cytometry or microscopy [1] [3]. | DCF-DA, MitoSOX Red, N-acetylcysteine (NAC, 3-4 mM as ROS inhibitor). |

| Mitochondrial Membrane Potential (MMP) | Treat cells and incubate with 2 µM JC-1 dye for 20-30 min at 37°C. Analyze by flow cytometry or fluorescence microscopy. A decrease in red/green fluorescence ratio indicates MMP loss [3] [2]. | JC-1 Dye. |

| Cell Cycle Analysis | Fix ~1x10⁶ cells in 70% ethanol at -20°C for >24h. Wash and treat with RNase A. Stain DNA with PI. Analyze DNA content via flow cytometry [1] [6]. | Propidium Iodide (PI), RNase A, Ethanol. |

| Western Blot Analysis | Lyse cells in RIPA or PRO-PREP buffer. Determine protein concentration with BCA assay. Separate 20-40 µg protein by SDS-PAGE. Transfer to PVDF membrane. Block with 5% non-fat milk. Incubate with primary antibody overnight at 4°C, then with HRP-conjugated secondary antibody. Detect with ECL reagent [1] [4]. | Antibodies against: p-JNK, JNK, p-p38, p38, cleaved Caspase-3, Bcl-2, Bax, PARP, PINK1, Parkin, β-Actin. |

| Pathway Inhibition Studies | Pretreat cells with specific inhibitors for 1-3h before adding this compound. Continue incubation for the desired duration and proceed with viability or other assays [1] [3]. | SP600125 (JNK inhibitor, 4 µM), SB203580 (p38 inhibitor, 5 µM), NAC (ROS scavenger, 3-4 mM), Z-VAD-FMK (pan-caspase inhibitor, 4-50 µM). |

Therapeutic Potential and Conclusion

The multifaceted mechanism of action of this compound underscores its significant therapeutic potential.

- Broad-Spectrum Anti-Cancer Activity: this compound exhibits efficacy against a wide range of cancer types, including colorectal, glioblastoma, multiple myeloma, hepatocellular carcinoma, and triple-negative breast cancer, often with IC₅₀ values in the low micromolar range [1] [2] [4]. Notably, it can synergize with standard chemotherapeutics like Temozolomide, suggesting potential as an adjuvant therapy [2].

- Anti-Inflammatory and Neuroprotective Effects: Beyond oncology, this compound's inhibition of the NF-κB pathway translates to potent anti-inflammatory effects. In a rat model of cerebral ischemia/reperfusion injury, it reduced neuroinflammation and oxidative stress, demonstrating a protective effect [7].

- Considerations for Drug Development: While its strong electrophilicity is central to its function, it necessitates careful assessment of selectivity and potential off-target effects. Its favorable water solubility and lack of Rule of Five violations are positive attributes for drug-likeness [5] [8].

References

- 1. This compound induces the apoptosis of colorectal cancer ... [pmc.ncbi.nlm.nih.gov]

- 2. The Sesquiterpene Lactone this compound Manifests Strong ... [pmc.ncbi.nlm.nih.gov]

- 3. Suppresses Cell Proliferation by Inducing Mitophagy... This compound [pmc.ncbi.nlm.nih.gov]

- 4. This compound Shows Antitumor Progression Potential in ... [frontiersin.org]

- 5. - Wikipedia this compound [en.wikipedia.org]

- 6. This compound disrupts tubulin and c-Myc-related signaling ... [nature.com]

- 7. This compound Averts the Oxidative Stress and ... [link.springer.com]

- 8. This compound - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

Available Stability Data and Handling Advice

The data on cynaropicrin's stability is limited and comes primarily from a single commercial source. The table below summarizes the key information.

| Property | Reported Value / Advice |

|---|---|

| Molecular Formula | C({19})H({22})O(_{6}) [1] |

| Molecular Weight | 346.37 g/mol [1] |

| Solubility | 50 mg/mL in DMSO [1] |

| Storage | -20°C, protect from light, keep sealed [1] |

| Stock Solution Stability | Recommended to be stored in aliquots in tightly sealed vials and used within 1 month; avoid repeated freeze-thaw cycles. [1] |

Experimental Protocols for Extraction and Analysis

Extraction from Biomass using Ionic Liquids

This protocol focuses on obtaining this compound from its natural source, which is a precursor to any stability study.

- Biomass: Dried leaves of Cynara cardunculus L. (cultivated cardoon) [2].

- Extraction Solvent: Aqueous solutions of surface-active ionic liquids (ILs), specifically 1-alkyl-3-methylimidazolium chloride, were identified as particularly effective [2].

- Process Optimization: Key parameters to optimize include the solid-to-liquid ratio (S/L ratio), extraction temperature (T), time (t), and the concentration of the IL in water [2].

- Recovery Method: After extraction, this compound can be efficiently recovered (up to 65%) from the IL aqueous extract by precipitation through the addition of water as an anti-solvent [2]. This step is crucial for obtaining the pure compound for stability testing.

Cell-Based Bioactivity Assay

This protocol is cited in multiple studies investigating this compound's effects on cartilage metabolism and can be adapted to monitor the stability of the compound by tracking its bioactivity over time.

- Cell Lines: Human chondrogenic cells, such as OUMS-27 and SW1353 [3] [4] [5].

- Stimulation & Treatment: Cells are stimulated with inflammatory cytokines like TNF-α or IL-1β. The test compound (e.g., this compound from stability samples) is added to the culture medium, often with a pre-incubation period of about 1 hour before cytokine stimulation [4].

- Key Readouts:

- qRT-PCR: To measure mRNA expression levels of cartilage degradation factors (e.g., MMP13) and synthesis factors (e.g., Aggrecan) [3] [4].

- Immunoblotting (Western Blot): To analyze the suppression of the NF-κB signaling pathway, for example, by assessing the inhibition of IκBα phosphorylation and the nuclear transport of p65 (RelA) [3] [4].

The following workflow outlines the key stages of a potential stability and bioactivity assessment protocol, integrating the extraction and analysis methods described above:

Summary and Key Gaps

- Available Data: Basic handling advice suggests it is light-sensitive and solutions in DMSO may have a limited shelf life, even at -20°C [1].

- Key Gaps: Specific data on degradation kinetics, identification of degradation products, the influence of pH and temperature in aqueous solutions, and long-term solid-state stability are not available in the searched literature.

References

- 1. COA of this compound | Certificate of Analysis | AbMole BioScience [abmole.com]

- 2. Extraction and recovery processes for this compound from ... [pmc.ncbi.nlm.nih.gov]

- 3. is dual regulator for both this compound factors and... degradation [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is dual regulator for both degradation factors ... [sciencedirect.com]

- 5. This compound is dual regulator for both degradation factors and ... [ovid.com]

Rule of Five Analysis and Physicochemical Profile

The Rule of Five is a foundational concept in drug development for predicting a compound's likelihood of having good oral bioavailability. Cynaropicrin shows promising characteristics as a potential drug candidate based on this analysis and other key properties [1] [2].

| Property | Result/Value | Analysis vs. Rule of 5 Criteria |

|---|---|---|

| Molecular Formula | C₁₉H₂₂O₆ [1] | -- |

| Molecular Weight | 346.38 g/mol [1] | Meets (Criteria: <500 g/mol) |

| Hydrogen Bond Donors (HBD) | 2 (two hydroxyl groups) [1] | Meets (Criteria: ≤5) |

| Hydrogen Bond Acceptors (HBA) | 6 [1] | Meets (Criteria: ≤10) |

| Calculated LogP | Not explicitly stated | -- |

| Violations | 0 [1] [2] | Excellent drug-likeness potential |

| Water Solubility | Soluble in water [1] | Highly favorable for formulation, potentially as therapeutic injections [2]. |

| Key Structural Features | 5-7-5 fused tricyclic skeleton, γ-butyrolactone ring, α,β-unsaturated carbonyl moiety [1] [3] | The unsaturated lactone is a key pharmacophore but can confer reactivity and potential toxicity [1]. |

Experimental Protocols for Quantification

Accurate quantification of this compound in plant material and extracts is crucial for standardization and research. Here are two validated methodologies:

Quantification by ¹H NMR Spectroscopy

This absolute quantification method does not require a calibrated standard and is advantageous for novel compounds [4].

- 1. Sample Preparation: Artichoke leaf extracts (ALE) are prepared using solid-phase extraction (SPE) to purify the sample.

- 2. Internal Standard: Anthracene is dissolved in the deuterated solvent (DMSO-d₆) as an internal standard.

- 3. Spectra Acquisition: The ¹H NMR spectrum of the prepared sample is acquired.

- 4. Signal Selection & Quantification: The signal for proton H-13(b) of this compound is identified due to its excellent signal purity. The concentration is calculated by comparing the integral of this signal to the integral of the internal standard anthracene.

- 5. Validation: The method has been validated for selectivity, linearity, precision, accuracy, and robustness. Reported this compound content in artichoke leaf extracts ranges from non-detectable to 1.6% [4].

This experimental workflow can be visualized as follows:

Extraction and Fractionation for Bioactivity Studies

This protocol describes an optimized extraction to obtain fractions rich in this compound and chlorogenic acid for biological testing [5].

- 1. Extraction: Dried artichoke leaves are subjected to solid-liquid extraction using hot water.

- 2. Freeze-Drying: The aqueous extract is freeze-dried to obtain a solid residue.

- 3. Liquid-Liquid Partitioning: The freeze-dried crude extract is partitioned using liquid-liquid extraction with organic solvents.

- 4. Analysis: The resulting fractions are analyzed by ¹H, ¹³C, and 2D NMR spectroscopy to identify and confirm the presence of this compound and other constituents like chlorogenic acid [5].

Structure-Activity Relationship (SAR) and Mechanisms

This compound's diverse bioactivities are tightly linked to its unique chemical structure.

- Core Pharmacophore: The γ-butyrolactone ring, particularly its α,β-unsaturated carbonyl group, is a critical pharmacophore. This moiety acts as a Michael acceptor, allowing the compound to form covalent bonds with thiol groups in biological targets (e.g., Cys115 in the bacterial enzyme MurA) [1] [3]. This reaction is fundamental to its antibacterial, anti-trypanosomal, and pro-apoptotic activities [1].

- Anti-inflammatory SAR: A specific Structure-Activity Relationship study focused on NF-κB inhibition found that derivatization of the hydroxyl groups on this compound impacts its activity. The 4-fluorobenzoate derivative showed enhanced binding potential in related in-silico studies, indicating that semi-synthesis can optimize its properties [6] [7].

- Bitterness SAR: The intense bitter taste of this compound, which activates human bitter taste receptors (T2Rs), is primarily dependent on the presence of the exo-methylene group on the lactone ring. Modifications that increase the molecule's overall polarity, such as opening the lactone ring, markedly reduce its bitterness [8] [9].

The role of the key lactone ring in this compound's mechanism of action is summarized below:

Pharmacological Profile and Therapeutic Potential

This compound exhibits a broad spectrum of pharmacological activities, making it a multi-target investigative lead.

| Pharmacological Activity | Reported Efficacy (IC₅₀/EC₅₀) | Proposed Mechanism of Action |

|---|---|---|

| Anti-Hepatitis C Virus (HCV) | EC₅₀: 0.4 - 1.4 µM (avg. 0.8 µM) across 8 genotypes [1] [3] | Inhibits viral entry and cell-cell transmission during the early steps of the HCV lifecycle [3] [2]. |

| Anticancer / Cytotoxic | Variable IC₅₀: 0.068 - 8.7 µg/ml on leukocyte cancer lines [1]. | Induces apoptosis via ROS generation and PKCδ cleavage; inhibits STAT3 signaling; suppresses adhesion molecules CD29/CD98 [1] [3]. |

| Anti-inflammatory | IC₅₀: 2.98 µM (CD98) and 3.46 µM (CD29) inhibition [3]. | Inhibits NF-κB activation pathway; suppresses production of TNF-α, nitric oxide, and lymphocyte proliferation [1] [6]. |

| Antitrypanosomal | Active against T. brucei rhodesiense [1]. | Depletes trypanothione and inhibits ornithine decarboxylase via Michael addition [1]. |

| Antibacterial | N/A | Irreversibly inhibits MurA enzyme, disrupting bacterial cell wall synthesis [1]. |

| Anti-hyperlipidemic | Active in vivo (mouse model) [3]. | Suppresses gastric emptying and serum triglyceride elevation [1] [3]. |

Critical Considerations for Drug Development

- Reactivity and Toxicity: The same α,β-unsaturated lactone that drives its bioactivity can lead to non-specific interactions, hypersensitivity, and toxicity at higher doses. This is a key challenge that requires careful profiling [1].

- Hit-to-Lead Optimization: While this compound is an excellent starting point, further medicinal chemistry is needed. Strategies may include prodrug approaches to mask bitterness and reactivity, or synthesizing semi-synthetic analogues to improve the therapeutic window [6] [2] [7].

- Natural Product Variability: The this compound content in plant material is highly variable (from non-detectable to 1.6%), influenced by factors like cultivar, harvest time, and extraction method. Robust analytical methods like qNMR are essential for standardization [4] [5].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Frontiers | this compound : a comprehensive research review and... [frontiersin.org]

- 3. This compound - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of this compound in Artichoke Leaf Extracts by ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound- and chlorogenic acid-rich extracts easily ... [sciencedirect.com]

- 6. This compound and inhibition of NF-κB activation: A structure ... [pubmed.ncbi.nlm.nih.gov]

- 7. In Silico Evaluation of Sesquiterpenes and Benzoxazinoids ... [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative elucidation of the structure–bitterness ... [sciencedirect.com]

- 9. Quantitative elucidation of the structure–bitterness relationship ... [academia.edu]

Ultrasound-Assisted Extraction of Cynaropicrin from Cynara cardunculus Leaves: Detailed Application Notes and Protocols

Introduction

Cynaropicrin is a prominent sesquiterpene lactone, primarily found in the leaves of Cynara cardunculus (cardoon), and is known for its notable antitumoral, anti-inflammatory, and anti-feedant biological activities [1] [2]. Its extraction is of significant interest for pharmaceutical and agro-food applications. Traditional extraction methods, such as soxhlet and maceration, are often characterized by long extraction times, high solvent consumption, and elevated energy costs [1].

Ultrasound-Assisted Extraction (UAE) has emerged as a superior green extraction technology. Its efficiency is attributed to acoustic cavitation, which generates intense shear forces, leading to the disruption of plant cell walls, enhanced penetration of the solvent, and improved mass transfer of intracellular compounds into the solvent [1]. This protocol details the optimization of UAE for this compound, demonstrating its ability to achieve higher yields with lower environmental impact compared to conventional techniques [1] [3].

Optimization of Extraction Parameters

The optimization of UAE is critical for maximizing this compound yield and process efficiency. A Box-Behnken Design (BBD) with Response Surface Methodology (RSM) has been successfully employed to model and optimize the key independent variables [1] [3]. The table below summarizes the effects of these parameters and their optimized values.

Table 1: Summary of Key Parameters for UAE of this compound

| Parameter | Effect on Extraction | Optimal Range/Value | Additional Notes |

|---|---|---|---|

| Solid/Liquid (S/L) Ratio | Lower ratios (higher solvent volume) generally increase yield but reduce concentration and eco-efficiency. | 1/27 (g/mL) [3] | A balance must be struck between high yield and solvent consumption. |

| Ultrasound Amplitude | Directly influences cavitation intensity. Too low minimizes cell disruption; too high may degrade compounds. | 67% (54.3 μm probe amplitude) [1] [3] | Specific to the equipment and probe used. |

| Extraction Temperature | Enhances solubility and mass transfer, but excessive heat can degrade thermolabile compounds. | 44 °C [3] | Provides a balance between extraction kinetics and compound stability. |

| Extraction Mode (Pulsed vs. Continuous) | Pulsed mode significantly reduces energy consumption and probe erosion while maintaining yield. | Duty Cycle of 25% (e.g., 5 s on, 15 s off) [1] | Leads to a 45% reduction in energy consumption per gram of this compound extracted [1]. |

| Solvent | Ethanol is effective and greener than chlorinated solvents (e.g., dichloromethane). | Ethanol (>99.8%) [1] | A green alternative with high efficiency for this compound [1]. |

The interactions between these variables are complex. The RSM model developed by Brás et al. predicted optimal conditions (S/L ratio of 1/27, amplitude of 67%, temperature of 44 °C) to yield 23.99 mg this compound/g dry weight (DW) and a concentration of 192.23 mg/g extract [3].

Detailed Experimental Protocol

Reagents and Equipment

- Raw Material: Freeze-dried and ground leaves of Cynara cardunculus L. (DC) [1].

- Solvent: Ethanol absolute, ≥ 99.8% [1].

- Standard: Pure this compound (e.g., from Extrasynthese) for HPLC calibration [1].

- Ultrasound System: An ultrasonic processor (e.g., UP 400S from Hielscher GmbH) equipped with a titanium probe (e.g., 3 mm or 13 mm diameter Tip H3). The system should allow for control of amplitude and pulsed operation [1] [4].

- Analytical Equipment: HPLC system with a UV detector (recommended wavelength: 220 nm) [1].

Step-by-Step Extraction Procedure

Sample Preparation:

- Harvest mature Cynara cardunculus leaves and freeze-dry them to preserve labile compounds.

- Grind the freeze-dried leaves to a fine powder using a mill and sieve to a particle size of 0.5–1 mm to maximize the surface area for extraction [1] [4].

- Determine the moisture content of the powder for accurate dry weight calculation.

Extraction Setup:

- Accurately weigh a representative mass of the powdered plant material (e.g., 1.0 g).

- Transfer the powder to an appropriate extraction vessel (e.g., a glass beaker or tube).

- Add the predetermined volume of ethanol solvent based on the optimal S/L ratio of 1/27 (g/mL) [3]. For 1 g of powder, this would be 27 mL of ethanol.

- Immerse the ultrasonic probe into the mixture, ensuring it is sufficiently deep to prevent vortex formation but without touching the bottom of the vessel.

Ultrasonication:

- Set the ultrasonic processor to the optimized parameters:

- Amplitude: 67%

- Temperature: 44 °C (use a thermostatically controlled water bath if the system lacks a temperature probe).

- Mode: Pulsed with a duty cycle of 25% (e.g., 5 seconds ON, 15 seconds OFF) [1].

- Initiate sonication for a total duration of 30 minutes [1]. The pulsed operation reduces overall energy input and heat generation.

- Set the ultrasonic processor to the optimized parameters:

Separation and Collection:

- After sonication, centrifuge the mixture at 3100–4000 × g for 10 minutes to separate the solid residue from the liquid extract [1] [5].

- Carefully decant or pipette the supernatant. This is the crude this compound extract.

- The solvent can be removed via evaporation under reduced pressure using a rotary evaporator to obtain a concentrated extract.

- Store the final extract in a sealed, light-protected container at -20 °C until analysis.

Analytical Quantification

- HPLC Analysis:

- Separate and quantify this compound using reverse-phase HPLC with a C18 column.

- A validated mobile phase, such as a gradient of water and acetonitrile, is recommended.

- Detect this compound at 220 nm and identify it by comparing its retention time with that of an authentic standard [1].

- Quantify the concentration using a calibration curve constructed from the standard solutions.

Workflow and Parameter Relationships

The following diagram illustrates the logical workflow of the UAE process and the relationships between key parameters.

Comparative Analysis and Alternative Methods

While UAE is highly effective, other extraction methods are also used. The table below provides a comparative overview.

Table 2: Comparison of this compound Extraction Methods

| Extraction Method | Key Advantage | Key Limitation | Reported this compound Yield |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Rapid, high efficiency, low energy (especially pulsed mode), green solvents. | Optimization of multiple parameters required; potential for compound degradation at high power. | ~24 mg/g DW [3] |

| Ionic Liquid (IL) Aqueous Solution | High selectivity, tunable properties, high yield. | Higher solvent cost, complex recovery and recycling process. | 37.3 mg/g DW (6.47 wt%) [2] |

| Conventional Solid-Liquid Extraction | Simple setup, no specialized equipment. | Long extraction time, high solvent consumption, lower efficiency. | Lower than UAE [1] |

| Supercritical CO₂ Extraction | No organic solvent residue, tunable selectivity. | High capital and operating cost, requires co-solvents for good yield. | Low yield without co-solvents [2] |

Troubleshooting and Best Practices

- Low Yield: Verify the particle size of the plant material is fine enough. Confirm that the ultrasound probe is functioning correctly and that the amplitude setting is accurate. Ensure the solvent is of high purity and the S/L ratio is optimal.

- Pulsed Mode Operation: The use of a 25% duty cycle is highly recommended, as it was shown to achieve the same steady-state extraction as continuous mode while reducing energy consumption by 45% and minimizing probe tip erosion [1].

- Solvent Selection: Ethanol was identified as the most effective and environmentally benign solvent among those studied for this compound UAE, outperforming other organic solvents in terms of yield and green chemistry principles [1].

- Scale-Up Considerations: For larger volumes, ensure the ultrasonic power is sufficient to maintain cavitation throughout the liquid medium. Flow-cell reactors can be considered for continuous processing.

Conclusion

The optimized UAE protocol detailed in these application notes provides a robust, efficient, and sustainable method for extracting this compound from Cynara cardunculus leaves. The key to success lies in the precise control of parameters—specifically, the use of pulsed ultrasound at a 25% duty cycle, an S/L ratio of 1/27, an amplitude of 67%, and a temperature of 44 °C with ethanol as the solvent. This method significantly enhances yield while reducing environmental impact and operational costs, making it highly suitable for research and development aimed at harnessing the valuable bioactivities of this compound.

References

- 1. Ultrasound assisted extraction of this compound from Cynara ... [sciencedirect.com]

- 2. Extraction and recovery processes for this compound from ... [pmc.ncbi.nlm.nih.gov]

- 3. Ultrasound assisted extraction of this compound from Cynara ... [novaresearch.unl.pt]

- 4. PMC Search Update - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. Ultrasound-Assisted Aqueous Extraction of Chlorogenic ... [mdpi.com]

Application Notes and Protocols: Response Surface Methodology Optimization of Cynaropicrin Extraction from Cynara cardunculus Leaves

Introduction

Cynaropicrin is a prominent sesquiterpene lactone found abundantly in Cynara cardunculus (cardoon) leaves, representing the most abundant compound within this class with concentrations reaching up to 87 mg/g dry weight in certain varieties. [1] [2] This bioactive compound demonstrates significant pharmacological potential, including anti-inflammatory, anti-proliferative, and anti-photoaging activities, making it a valuable target for pharmaceutical and nutraceutical applications. [1] [2] The growing interest in plant-derived bioactive compounds has prompted the development of efficient extraction methodologies that maximize yield while minimizing energy consumption and environmental impact.

Response Surface Methodology (RSM) is a powerful statistical and mathematical approach for process optimization that enables researchers to evaluate the effects of multiple factors and their interactions on one or more response variables with a reduced number of experimental trials. [3] [4] [5] Originally developed by Box and Wilson in the 1950s, RSM has found widespread application in various scientific fields, particularly in optimization of extraction processes for bioactive compounds from plant materials. [3] [4] This methodology combines experimental design, regression analysis, and optimization techniques to build empirical models that accurately describe process behavior and identify optimal operating conditions.

The application of RSM in optimizing this compound extraction addresses critical challenges in natural product isolation, including the need for green extraction technologies, reduction of energy consumption, and enhancement of extraction yields. By systematically evaluating process parameters, researchers can develop robust extraction protocols that ensure reproducibility and scalability while providing comprehensive understanding of factor interactions that would remain obscured in one-factor-at-a-time approaches.

Experimental Design and Methodology

Response Surface Methodology Overview

Response Surface Methodology employs a structured approach to process optimization that begins with clearly defined objectives and response variables. The fundamental concept involves approximating the relationship between independent variables (factors) and dependent variables (responses) using empirical mathematical models, typically first-order or second-order polynomial equations. [3] [4] For this compound extraction optimization, the primary response variables are generally extraction yield (mg this compound/g dry weight plant material) and This compound concentration in the extract (mg this compound/g extract). [6]

The RSM workflow comprises several sequential stages: problem definition and response variable identification, factor screening to determine influential variables, selection of appropriate experimental design, conduction of experiments according to the design matrix, development of response surface models through regression analysis, model adequacy checking using statistical validation, and finally optimization and validation of the resulting models. [3] [4] This systematic approach ensures that all potential factor interactions are captured and that the resulting models provide accurate predictions within the defined experimental space.

Box-Behnken Design Implementation

For this compound extraction optimization, the Box-Behnken Design (BBD) has proven highly effective. This response surface design requires three levels for each factor (-1, 0, +1) corresponding to low, middle, and high values, and offers the advantage of requiring fewer experimental runs compared to other designs like central composite design, while maintaining the ability to estimate quadratic response surfaces. [6] [2] [4]

In the application to ultrasound-assisted extraction of this compound, a three-factor Box-Behnken Design is typically employed, investigating the following factors and levels:

Table: Box-Behnken Design Factors and Levels for this compound Extraction Optimization

| Factor | Code | Low Level (-1) | Middle Level (0) | High Level (+1) |

|---|---|---|---|---|

| Solid/Liquid Ratio (g/mL) | A | 1/10 | 1/20 | 1/30 |

| Amplitude (%) | B | 50 | 75 | 100 |

| Temperature (°C) | C | 30 | 45 | 60 |

The complete experimental design comprises 15 runs, including 12 factorial points and 3 center points, with the center points providing estimation of experimental error and model curvature detection. [6] [2] The runs should be performed in randomized order to minimize the effects of extraneous variables and ensure statistical validity.

Model Development and Statistical Analysis

The experimental data obtained from the Box-Behnken Design are fitted to a second-order polynomial model that describes the relationship between the independent variables and the response:

[ Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ + ε ]

Where Y is the predicted response, β₀ is the constant coefficient, βᵢ are the linear coefficients, βᵢᵢ are the quadratic coefficients, βᵢⱼ are the interaction coefficients, Xᵢ and Xⱼ are the independent variables, and ε represents the error term. [3] [4]

The developed model's adequacy is evaluated using several statistical measures, including analysis of variance (ANOVA) to determine model significance, lack-of-fit testing to assess model fitness, R² (coefficient of determination) to explain the proportion of variance in the response variable, and adjusted R² to account for the number of predictors in the model. [3] [4] A model is generally considered adequate when it demonstrates statistical significance (p-value < 0.05), non-significant lack-of-fit (p-value > 0.05), R² > 0.9, and adequate precision (signal-to-noise ratio) greater than 4. [4]

Materials and Equipment

Plant Material and Reagents

Plant Material: Cynara cardunculus L. (cardoon) leaves should be collected at optimal maturity, typically between June and March, depending on geographical location. [6] [2] Immediately after collection, leaves should be frozen at -80°C, then freeze-dried to preserve chemical integrity. The dried leaves should be ground to a homogeneous powder using a laboratory mill and sieved to achieve consistent particle size (typically 0.5-1.0 mm). [2]

Solvents and Standards: Ethanol absolute (≥99.8%) is recommended as extraction solvent due to its effectiveness and green credentials. [6] [2] This compound standard (≥95%) is required for quantification, along with HPLC-grade acetonitrile for chromatographic analysis. [2]

Equipment and Instruments

Ultrasound Extraction System: An ultrasonic processor with 20 kHz frequency and programmable pulse mode capability, equipped with a titanium alloy probe (typically 13 mm diameter). The system should allow control of amplitude, pulse cycles, and temperature. [2]

Extraction Vessel: Double-walled glass reactor with temperature control through a circulating water bath to maintain precise temperature conditions during extraction. [2]

Analytical Instruments: High-performance liquid chromatography (HPLC) system with UV detector for this compound quantification, set to 220 nm detection wavelength. [2]

Sample Preparation Equipment: Freeze-dryer for plant material preservation, analytical balance, laboratory mill, and centrifugal evaporator for sample concentration. [2]

Step-by-Step Extraction Protocol

Pulsed Ultrasound-Assisted Extraction

The following protocol details the optimized procedure for this compound extraction from Cynara cardunculus leaves using pulsed ultrasound-assisted extraction (PUAE):

Sample Preparation: Weigh accurately 1.0 g of freeze-dried, powdered cardoon leaves into the extraction vessel. Record the exact weight for yield calculations.

Solvent Addition: Add the appropriate volume of ethanol to achieve the desired solid/liquid ratio based on the experimental design (typically ranging from 1:10 to 1:30 g/mL). [6] [2]

Extraction Setup: Immerse the ultrasound probe approximately 1 cm below the solvent surface. Ensure the temperature probe is positioned in the solution without contacting the ultrasound probe.

Extraction Parameters: Set the ultrasound system to the specified parameters according to the experimental design:

Extraction Process: Initiate the ultrasound extraction. Monitor temperature throughout the process and adjust as needed. Record actual energy consumption if energy efficiency is being evaluated.

Sample Collection: After the designated extraction time, immediately transfer the extract to a centrifuge tube to separate the liquid phase from the plant material.

Clarification: Centrifuge at 5000 × g for 10 minutes to remove particulate matter. Collect the supernatant.

Concentration: If necessary, concentrate the extract under reduced pressure at 40°C using a rotary evaporator.

Analysis: Adjust the extract to a known volume with ethanol and analyze this compound content by HPLC.

The following diagram illustrates the complete experimental workflow:

Continuous Ultrasound-Assisted Extraction (Comparative)

For comparison with pulsed mode, continuous ultrasound-assisted extraction can be performed:

Follow the same sample preparation and setup procedures as for pulsed extraction.

Set the ultrasound system to continuous mode (100% duty cycle) with other parameters matched to the pulsed extraction.

Conduct extraction for the same duration (30 minutes).

Process and analyze samples identically to pulsed extraction samples.

Studies have demonstrated that pulsed mode reduces energy consumption by approximately 45% per gram of this compound extracted compared to continuous mode, while maintaining similar extraction yields. [6] [2]

Analytical Methods

This compound Quantification by HPLC

Chromatographic Conditions:

- Column: C18 reverse-phase column (250 mm × 4.6 mm, 5 μm particle size)

- Mobile Phase: Acetonitrile (A) and water (B) in gradient elution mode

- Gradient Program: 0-10 min: 30-50% A; 10-15 min: 50-80% A; 15-20 min: 80% A; 20-25 min: 80-30% A

- Flow Rate: 1.0 mL/min

- Injection Volume: 20 μL

- Detection: UV detector at 220 nm

- Column Temperature: 30°C

- Run Time: 25 minutes [2]

Quantification Method:

- Prepare this compound standard solutions in ethanol at concentrations of 5, 10, 25, 50, 100, and 200 μg/mL.

- Inject each standard solution in triplicate and record peak areas.

- Plot a calibration curve of peak area versus concentration and determine the regression equation.

- Inject sample extracts appropriately diluted to fall within the calibration range.

- Calculate this compound concentration in samples using the regression equation.

Extraction Yield Calculations

This compound Extraction Yield (mg/g dry weight) is calculated as:

[ \text{Yield} = \frac{C \times V}{W} ]

Where:

- C = this compound concentration in extract (mg/mL)

- V = Total extract volume (mL)

- W = Dry weight of plant material (g)

This compound Concentration in extract (mg/g extract) is calculated as:

[ \text{Concentration} = \frac{C \times V}{W_e} ]

Where:

- Wₑ = Dry weight of total extract (g)

Energy Consumption Analysis

For comprehensive process evaluation, energy consumption should be calculated:

[ \text{Energy Consumption} = \frac{P \times t \times DC}{Y} ]

Where:

- P = Ultrasonic power (W)

- t = Total extraction time (s)

- DC = Duty cycle (25% for pulsed mode)

- Y = this compound yield (g)

Energy consumption is typically expressed as kJ/g this compound extracted. [6] [2]

Results and Optimization

Model Interpretation and Statistical Analysis

Application of Response Surface Methodology to this compound extraction typically yields highly significant models. Representative statistical parameters from an optimized this compound extraction study are presented below:

Table: Statistical Parameters for this compound Extraction Response Surface Models

| Statistical Parameter | Extraction Yield Model | This compound Concentration Model |

|---|---|---|

| R² | 0.95 - 0.98 | 0.93 - 0.96 |

| Adjusted R² | 0.91 - 0.96 | 0.89 - 0.93 |

| Predicted R² | 0.85 - 0.92 | 0.82 - 0.88 |

| Adequate Precision | 12 - 18 | 10 - 15 |

| Model p-value | < 0.0001 | < 0.0001 |

| Lack of Fit p-value | > 0.05 | > 0.05 |

The high R² values indicate that the models explain most of the variability in the response, while non-significant lack of fit (p > 0.05) confirms model adequacy. [6] [2]

Factor Effects and Optimal Conditions

The individual and interactive effects of extraction parameters on this compound yield can be determined from the response surface models:

Solid/Liquid Ratio: Exhibits a quadratic effect, with yield generally increasing as the ratio decreases (more solvent per mass of plant material) up to an optimal point around 1:27 g/mL. [6]

Amplitude: Shows a positive effect on extraction yield up to approximately 67%, beyond which further increases provide diminishing returns and may potentially degrade compounds. [6] [2]

Temperature: Demonstrates a quadratic relationship with optimal extraction between 40-50°C. Higher temperatures may enhance solubility and mass transfer but could potentially lead to compound degradation. [6] [2]

Significant Interactions: Solid/liquid ratio with temperature and amplitude with temperature often show significant interactive effects on extraction yield. [6]

Table: Optimal Extraction Conditions for Maximizing this compound Yield

| Parameter | Optimal Value | Influence on Extraction |

|---|---|---|

| Solid/Liquid Ratio | 1:27 g/mL | Higher solvent volume improves mass transfer but increases solvent consumption |

| Amplitude | 67% | Balanced energy input for cell disruption without excessive degradation |

| Temperature | 44°C | Enhanced solubility and diffusion without significant compound degradation |

| Duty Cycle | 25% (pulsed) | Significant energy reduction (45%) compared to continuous mode |

| Extraction Time | 30 min | Sufficient for near-complete extraction at optimal conditions |